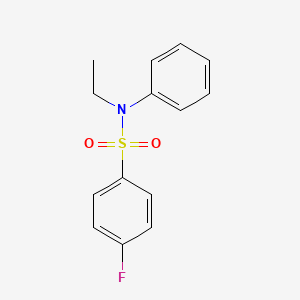

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPPRZFTFSBKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 4 Fluoro N Phenylbenzenesulfonamide and Analogues

Retrosynthetic Analysis of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered around the formation of the sulfonamide bond. The most conventional approach involves disconnecting the sulfur-nitrogen (S-N) bond, leading to two key precursors: 4-fluorobenzenesulfonyl chloride and N-ethyl-N-phenylamine. This strategy is widely employed due to the commercial availability and reactivity of sulfonyl chlorides and secondary amines.

Figure 1: Retrosynthetic Disconnection of this compound

An alternative, though less common, disconnection could involve the carbon-sulfur (C-S) bond of the 4-fluorophenyl moiety. However, the S-N disconnection is generally preferred for its practicality and the ready availability of the starting materials. The synthesis of the precursors themselves involves well-established chemical transformations. 4-Fluorobenzenesulfonyl chloride can be prepared from fluorobenzene (B45895) through chlorosulfonation. N-ethyl-N-phenylamine can be synthesized via the N-alkylation of aniline (B41778) with an ethylating agent.

Advanced Synthetic Routes and Optimization Strategies for this compound

The synthesis of this compound can be achieved through various methods, ranging from classical approaches to more modern, catalytic strategies. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and adherence to green chemistry principles.

Multi-step Synthesis Protocols and Reagent Selection

The most direct multi-step synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with N-ethyl-N-phenylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521) in a Schotten-Baumann-type reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) being frequently used.

A general protocol would involve dissolving N-ethyl-N-phenylamine in a suitable solvent, followed by the slow addition of 4-fluorobenzenesulfonyl chloride at a controlled temperature, often at 0°C to manage the exothermicity of the reaction. A base is either added concurrently or is already present in the reaction mixture. After the reaction is complete, a standard aqueous workup is performed to remove the base and its salt, followed by purification of the crude product, typically by recrystallization or column chromatography.

The synthesis of the precursors is also a key part of the multi-step protocol. 4-Fluorobenzenesulfonyl chloride can be synthesized by reacting fluorobenzene with chlorosulfonic acid. N-ethyl-N-phenylamine can be prepared by the reductive amination of aniline with acetaldehyde (B116499) or by the direct N-alkylation of aniline with an ethyl halide.

Catalytic Approaches in Sulfonamide Formation

In recent years, catalytic methods for the formation of sulfonamide bonds have gained significant attention as they often offer milder reaction conditions, broader substrate scope, and higher efficiency. Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent.

For the synthesis of this compound, a copper-catalyzed coupling of 4-fluorobenzenesulfonyl chloride with N-ethyl-N-phenylamine could be employed. These reactions often utilize a copper(I) or copper(II) salt as the catalyst and may require a ligand to facilitate the coupling. Similarly, palladium-catalyzed reactions have been developed for the amination of aryl sulfonyl chlorides.

Another catalytic approach involves the use of rhodium catalysts. While less common for simple sulfonamide synthesis, rhodium-catalyzed reactions have been explored for specific transformations involving sulfonyl-containing compounds.

These catalytic methods can be particularly advantageous when dealing with sensitive functional groups or when aiming for high atom economy.

Chemoselective and Regioselective Synthesis Considerations

In the context of this compound synthesis, chemoselectivity and regioselectivity are generally straightforward. The reaction between a secondary amine (N-ethyl-N-phenylamine) and a sulfonyl chloride (4-fluorobenzenesulfonyl chloride) is highly chemoselective, with the amine nitrogen preferentially attacking the electrophilic sulfur atom of the sulfonyl chloride.

Regioselectivity is primarily a concern during the synthesis of the precursors. For instance, in the chlorosulfonation of fluorobenzene to produce 4-fluorobenzenesulfonyl chloride, the fluorine atom is an ortho-, para-director. Due to steric hindrance, the para-substituted product is typically the major isomer. Careful control of reaction conditions can maximize the yield of the desired 4-fluoro isomer.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key considerations include:

Atom Economy: Catalytic methods generally offer higher atom economy compared to classical methods that use stoichiometric amounts of base.

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives like ethanol, 2-methyltetrahydrofuran, or even water where possible, is a primary goal. Solvent-free reaction conditions are also an attractive option.

Energy Efficiency: Utilizing catalytic reactions that proceed at lower temperatures can significantly reduce energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency.

Waste Reduction: The use of recyclable catalysts and minimizing the use of protecting groups can significantly reduce waste generation.

For instance, a greener synthesis could involve a one-pot reaction where the formation of the sulfonyl chloride and its subsequent reaction with the amine occur in the same vessel, minimizing intermediate purification steps and solvent usage.

Process Development and Scale-up Considerations for this compound

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Process Development and Scale-up Parameters:

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Reaction Kinetics | Primarily focused on reaction completion. | Detailed understanding of reaction rates, exotherms, and potential side reactions is crucial for process control and safety. |

| Heat Transfer | Easily managed with standard laboratory glassware and cooling baths. | Efficient heat removal is critical to prevent runaway reactions. Jacketed reactors and precise temperature control systems are necessary. |

| Mass Transfer | Generally not a limiting factor in small-scale reactions. | Efficient mixing is essential to ensure homogeneity and consistent reaction rates. The choice of agitator and reactor design is critical. |

| Reagent Addition | Manual addition is common. | Controlled addition rates are necessary to manage reaction exotherms and maintain optimal stoichiometry. Automated dosing systems are often employed. |

| Work-up and Purification | Separatory funnels and column chromatography are common. | Phase separations are performed in large-scale extractors. Crystallization is the preferred method for purification due to its scalability and efficiency. nih.gov |

| Safety | Standard laboratory safety protocols. | A thorough process safety assessment (e.g., HAZOP study) is required to identify and mitigate potential hazards associated with large quantities of chemicals and exothermic reactions. |

| Cost Analysis | Reagent cost is a factor, but not always the primary driver. | Cost of raw materials, energy consumption, and waste disposal are major economic drivers. |

During the scale-up of the reaction between 4-fluorobenzenesulfonyl chloride and N-ethyl-N-phenylamine, the management of the exothermic reaction and the handling of corrosive byproducts like HCl are primary concerns. The choice of a suitable and cost-effective base and solvent system that facilitates both the reaction and the subsequent product isolation is also a critical decision. Crystallization is a highly effective method for purifying active pharmaceutical ingredients on a large scale. nih.gov

Advanced Structural Elucidation and Conformational Analysis of N Ethyl 4 Fluoro N Phenylbenzenesulfonamide

Spectroscopic Characterization for Molecular Architecture of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

Spectroscopic techniques are fundamental in determining the three-dimensional structure and electronic properties of a molecule. By analyzing the interaction of this compound with electromagnetic radiation, its constituent functional groups, bonding arrangements, and conformational dynamics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of molecular connectivity and stereochemistry. For this compound, the expected chemical shifts can be predicted based on analogous compounds. researchgate.netrsc.org

The molecule's flexibility, particularly rotation around the S-N and N-C bonds, influences the NMR spectrum. At room temperature, rapid conformational exchange would likely result in time-averaged signals. nih.gov Variable-temperature NMR studies could potentially resolve distinct conformers if the energy barrier to rotation is sufficiently high (in the range of 4.5 to 23 kcal/mol). nih.gov The presence of the fluorine atom introduces the possibility of observing through-space correlations in Nuclear Overhauser Effect (NOE) experiments, which could help define the spatial proximity of the fluorophenyl ring to the N-ethyl and N-phenyl groups, thereby providing critical insights into the molecule's preferred conformation in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for this compound can be estimated by considering the substituent effects on the benzenesulfonamide (B165840) and aniline (B41778) rings. The electron-withdrawing sulfonyl group and the fluorine atom will deshield adjacent nuclei, shifting their signals downfield.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comments |

| Ethyl-CH₂ | ~3.4 - 3.8 | ~45 - 50 | Adjacent to the nitrogen atom, deshielded. |

| Ethyl-CH₃ | ~1.1 - 1.3 | ~13 - 16 | Standard aliphatic region. |

| Phenyl Ring (N-linked) | 7.2 - 7.5 | 125 - 138 | Protons and carbons influenced by the sulfonamide group. |

| Fluorophenyl Ring (S-linked) | 7.3 - 7.9 | 115 - 168 | Aromatic protons ortho to the fluorine will show coupling to ¹⁹F. The carbon directly bonded to fluorine (C-F) will exhibit a large ¹JCF coupling constant and a significant downfield shift (ipso-carbon). |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by vibrations of the sulfonyl (SO₂) group and the aromatic rings.

The most prominent bands in the IR spectrum of sulfonamides are the asymmetric and symmetric stretching vibrations of the SO₂ group. nih.govresearchgate.net Based on studies of N-phenylbenzenesulfonamide and other derivatives, these are expected in the ranges of 1330-1370 cm⁻¹ and 1150-1190 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 935-875 cm⁻¹ range. researchgate.net The C-F stretching vibration of the fluorophenyl ring is anticipated to produce a strong band between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear in the 2850-3000 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | FTIR, Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | FTIR, Raman | Medium |

| SO₂ Asymmetric Stretch | 1330 - 1370 | FTIR | Strong |

| SO₂ Symmetric Stretch | 1150 - 1190 | FTIR, Raman | Strong |

| C-F Stretch | 1250 - 1000 | FTIR | Strong |

| S-N Stretch | 875 - 935 | FTIR | Medium |

| SO₂ Scissoring | 520 - 600 | FTIR, Raman | Medium-Weak |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pathways, which are crucial for structural confirmation.

For N-arylsulfonamides, a well-documented primary fragmentation pathway upon collisional activation is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. researchgate.netnih.gov This rearrangement is often promoted by electron-withdrawing groups on the aryl ring. nih.gov Another common fragmentation involves the cleavage of the S-N bond. For this compound (Molecular Formula: C₁₄H₁₄FNO₂S, Exact Mass: 295.0730), the following fragmentation patterns can be anticipated:

Loss of SO₂: The [M+H]⁺ ion could lose SO₂ to form a fragment ion corresponding to a C-N coupled product.

S-N Bond Cleavage: Cleavage can occur to produce [C₆H₅(C₂H₅)N]⁺ and [FC₆H₄SO₂]⁺ ions or related fragments.

Benzylic-type Cleavage: Loss of a methyl radical (•CH₃) from the N-ethyl group to form an [M-15]⁺ fragment is also possible.

Anticipated Fragmentation Pathways and Major Fragment Ions:

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 296.0808 ([M+H]⁺) | SO₂ (64.9643) | 231.1165 | [C₁₄H₁₄FN]⁺ |

| 296.0808 ([M+H]⁺) | •C₆H₄F (95.0375) | 201.0433 | [C₈H₁₀NO₂S]⁺ |

| 296.0808 ([M+H]⁺) | C₆H₅N(C₂H₅) (121.0891) | 174.9917 | [FC₆H₄SO₂H]⁺ |

| 296.0808 ([M+H]⁺) | FC₆H₄SO₂• (175.0000) | 121.0891 | [C₆H₅NH(C₂H₅)]⁺ |

Crystallographic Studies of this compound and Related Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. It also reveals how molecules pack in a crystal lattice, governed by intermolecular forces.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

While a crystal structure for this compound is not available, data from the closely related analogue, N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, offers significant insight into the likely solid-state conformation. nih.gov In this analogue, the molecule is twisted at the S-N bond, with a C-S-N-C torsion angle of 73.90 (14)°. nih.gov This non-planar conformation is characteristic of many N-arylsulfonamides. researchgate.net The two aromatic rings are tilted relative to each other with a dihedral angle of 36.76 (11)°. nih.gov

For this compound, a similar twisted conformation is expected. The crystal packing would be dictated by a combination of weak intermolecular interactions. Unlike primary or secondary sulfonamides, the tertiary nitrogen lacks a proton for classical N-H···O hydrogen bonding. Therefore, the crystal packing would likely be stabilized by weaker C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Crystallographic Data for Analogue N-Ethyl-N-(4-methylphenyl)benzenesulfonamide nih.gov:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇NO₂S |

| C-S-N-C Torsion Angle | 73.90 (14)° |

| Dihedral Angle between Rings | 36.76 (11)° |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a common phenomenon in sulfonamides. researchgate.net Different polymorphs of the same compound can exhibit different physical properties. The formation of various polymorphic forms is governed by the subtle interplay of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and π-π interactions. nih.govresearchgate.net

Studies have specifically shown that the introduction of fluorine atoms into aromatic sulfonamides can promote polymorphism. acs.org The fluorine atom can participate in various weak interactions, including C-H···F, C-F···π, and F···F contacts, which can lead to the formation of different, stable packing arrangements (polymorphs) or the inclusion of solvent molecules (pseudopolymorphs). acs.org Therefore, it is highly probable that this compound could exhibit polymorphism. Crystal engineering efforts would focus on controlling crystallization conditions (e.g., solvent, temperature, pressure) to selectively isolate different polymorphic forms by manipulating the weak intermolecular forces that guide crystal packing.

Conformational Landscape and Dynamic Behavior of this compound

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. The molecule's conformational landscape is primarily defined by the rotation around the S-N and N-C bonds. Understanding this landscape provides insights into the molecule's dynamic behavior in different environments.

Computational Conformational Analysis

While specific computational studies on this compound are not extensively available in the public domain, the conformational preferences of this class of molecules can be reliably predicted using modern computational chemistry techniques. Density Functional Theory (DFT) is a common method for such analyses, allowing for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

In a hypothetical computational analysis, one would expect to identify several low-energy conformers. The relative energies of these conformers would be influenced by a combination of steric hindrance between the ethyl and phenyl groups attached to the nitrogen and the 4-fluorophenylsulfonyl moiety, as well as electronic effects. The geometry around the sulfur atom in such sulfonamides typically exhibits a distorted tetrahedral arrangement. For a closely related compound, N-ethyl-N-phenyl-p-toluenesulfonamide, the aromatic rings were found to be oriented at a dihedral angle of 32.8(1)°. nih.gov

A representative data table from a hypothetical DFT study is presented below to illustrate the expected findings. This data is for illustrative purposes and not from an actual study on this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C(Ar)-S-N-C(Et) (°) | Dihedral Angle C(Ar)-S-N-C(Ph) (°) | Boltzmann Population (%) |

|---|---|---|---|---|

| A | 0.00 | 65.2 | -105.8 | 75.3 |

| B | 1.25 | -70.5 | 98.3 | 15.1 |

| C | 2.50 | 175.8 | -5.2 | 9.6 |

Experimental Verification of Preferred Conformations (e.g., via variable temperature NMR)

Experimental techniques are crucial for validating the computationally predicted conformational preferences. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying the dynamic behavior of molecules in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to obtain information about the energy barriers between different conformers and their relative populations.

In the case of this compound, if there are multiple conformers with a sufficiently high energy barrier to interconversion, one might observe distinct sets of signals for each conformer at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of time-averaged signals at the coalescence temperature. From this data, the energy barrier (ΔG‡) for the conformational exchange can be calculated.

While specific VT-NMR studies on this compound have not been reported, the technique has been successfully applied to study rotational isomers in other classes of organic molecules. mdpi.com For example, the protons of the ethyl group would be particularly sensitive to the conformational environment and could serve as a probe for such studies.

Below is an illustrative table of hypothetical data that could be obtained from a VT-NMR experiment on this compound. This data is for demonstrative purposes only.

| Temperature (K) | Observed Spectrum | Chemical Shift (ppm) | Linewidth (Hz) |

|---|---|---|---|

| 223 | Two distinct quartets | 3.45, 3.65 | 2.5 |

| 298 | Broad quartet | 3.55 | 25.0 |

| 333 | Sharp quartet | 3.55 | 3.0 |

Theoretical and Computational Chemistry Investigations of N Ethyl 4 Fluoro N Phenylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and various physicochemical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and versatile method for studying the structural and electronic properties of sulfonamides. daneshyari.comnih.gov DFT calculations can be employed to optimize the molecular geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles.

For instance, in a study of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, DFT with the B3LYP/6-311G(d,p) basis set was used to optimize the molecular geometry and calculate vibrational frequencies. Similar calculations for this compound would help in understanding its stable conformation and vibrational spectra. Furthermore, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's behavior in electric fields and its potential for non-linear optical applications.

Table 1: Illustrative DFT-Calculated Properties for a Sulfonamide Analog (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 3.21 |

| Polarizability (a.u.) | 210.5 |

| First Hyperpolarizability (a.u.) | 450.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. This would help in identifying the nucleophilic and electrophilic sites within the molecule. For example, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap indicated high chemical reactivity and biological activity. nih.gov Similar analysis for the target compound would provide valuable information about its reactivity profile.

Table 2: Illustrative FMO Analysis Data for a Sulfonamide Analog (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.55 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These techniques are widely used in drug discovery to understand the binding mode and affinity of potential drug candidates.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a specific protein target. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their complementarity to the binding pocket. Studies on other benzenesulfonamide (B165840) derivatives have successfully employed molecular docking to understand their interactions with enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2). nih.govtandfonline.com

The identification of the binding pocket involves analyzing the protein's surface to locate cavities that are suitable for ligand binding. Once a potential binding site is identified, docking algorithms can predict the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For this compound, this would involve selecting a relevant biological target and performing docking studies to elucidate its binding mode.

Computational methods can also be used to estimate the binding affinity of a ligand to its target protein. The docking score, which is a measure of the goodness of fit between the ligand and the protein, is often used as a proxy for binding affinity. Lower docking scores generally indicate a more favorable binding interaction. tandfonline.com

In a study on benzenesulfonamide derivatives as carbonic anhydrase inhibitors, a correlation was observed between the molecular docking binding scores and the experimental inhibitory activity (IC50 values), with more negative scores corresponding to better in vitro activity. nih.gov For this compound, calculating the binding affinity to a specific target would provide a quantitative measure of its potential biological activity. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein, providing a more dynamic and realistic picture of the binding event.

Table 3: Illustrative Molecular Docking Results for a Sulfonamide Analog with a Target Protein (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | His94, Gln92, Thr199 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com QSAR models are valuable tools in drug design for predicting the activity of new compounds and for optimizing lead structures.

A QSAR study on this compound analogues would involve synthesizing a series of related compounds with variations in their chemical structure and measuring their biological activity against a specific target. Then, various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. A study on sulfonamide derivatives as antidiabetic agents successfully developed a QSAR model with a high correlation coefficient (R² = 0.9897), indicating a strong relationship between the selected descriptors and the antidiabetic activity. medwinpublishers.com Similarly, a QSAR model for analogues of this compound could provide valuable insights into the structural requirements for a desired biological effect and guide the design of more potent compounds. For instance, a QSAR study on benzene (B151609) sulphonamide derivatives as antioxidants established a mathematical relationship between antioxidant activity (IC50) and descriptors like electrophilicity, SCF, and Mol Refractivity. ekb.eg

Table 4: Illustrative Descriptors Used in a QSAR Model for Sulfonamide Analogues (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound was not found.)

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | HOMO Energy | Relates to electron-donating ability |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability |

| Hydrophobic | LogP | Relates to partitioning between water and octanol |

| Topological | Wiener Index | Relates to molecular branching |

Descriptor Selection and Model Development for Biological Activities

The initial and one of the most critical stages in developing a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like this compound, a variety of descriptors would be considered to capture its structural nuances. These can be broadly categorized as electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: These descriptors are crucial for understanding the interactions of the molecule with biological targets. The presence of the fluorine atom, a highly electronegative element, on the phenyl ring significantly influences the electronic properties of this compound. Key electronic descriptors would include:

Hammett constants (σ): To quantify the electron-withdrawing or -donating effect of the fluorine substituent.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: To assess the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: The three-dimensional arrangement of atoms in this compound is critical for its binding to a receptor. Steric descriptors help to model these spatial characteristics. Relevant steric descriptors include:

Taft steric parameter (Es): To quantify the steric hindrance caused by the ethyl and phenyl groups attached to the nitrogen atom.

Molar refractivity (MR): Which relates to the volume of the molecule and its polarizability.

Hydrophobic Descriptors: The lipophilicity of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is the most commonly used descriptor for hydrophobicity. For this compound, the presence of both hydrophobic (phenyl and ethyl groups) and polar (sulfonamide and fluorine) moieties makes logP a critical parameter.

Once a set of relevant descriptors is calculated, a mathematical model is developed to correlate these descriptors with the biological activity of a series of compounds. A common technique used for this purpose is Multiple Linear Regression (MLR) . The general form of an MLR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. The quality of the MLR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors.

For a hypothetical QSAR study on a series of N-arylbenzenesulfonamides including this compound, the resulting model might highlight the importance of specific descriptors in determining a particular biological activity, such as anticancer or antibacterial effects. nih.govnih.gov

Table 1: Commonly Used Descriptors in QSAR Studies of Sulfonamides This table is interactive and can be sorted by clicking on the column headers.

| Descriptor Category | Specific Descriptor | Information Provided |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing nature of substituents. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric | Taft Steric Parameter (Es) | Describes the steric bulk of substituents. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | Partition Coefficient (logP) | Indicates the lipophilicity and potential for membrane permeability. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

Predictive Capabilities and Limitations of QSAR Models

The primary goal of developing a QSAR model is to predict the biological activity of new, untested compounds. A well-validated QSAR model can be a powerful tool in drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. For instance, a QSAR model for anticancer sulfonamides could be used to predict the activity of novel derivatives of this compound with different substitution patterns. nih.gov

The predictive power of a QSAR model is typically evaluated using a set of compounds that were not used in the model's development (the test set). The predictive correlation coefficient (R²_pred) is a common metric for this evaluation. A high R²_pred value suggests that the model has good predictive ability.

Despite their utility, QSAR models have several limitations that must be acknowledged. One of the most significant is the applicability domain of the model. A QSAR model is only reliable for predicting the activity of compounds that are structurally similar to those in the training set. Therefore, a model developed for a specific series of sulfonamides may not be applicable to a structurally diverse set of compounds.

Another limitation is the potential for overfitting . This occurs when a model is too complex and fits the random noise in the training data rather than the underlying relationship between structure and activity. Overfitting can lead to a model that performs well on the training set but has poor predictive power for new compounds. Cross-validation techniques are often employed during model development to mitigate the risk of overfitting.

Furthermore, QSAR models are based on a number of assumptions, such as the assumption that all compounds in the series bind to the same receptor site and have the same mechanism of action. If these assumptions are not met, the model may not be valid. It is also important to remember that QSAR provides a correlation, not necessarily a causation. A strong correlation between a descriptor and biological activity does not definitively prove that the descriptor is the cause of the activity.

Finally, the accuracy of the biological data used to train the model is paramount. Inconsistent or erroneous experimental data will lead to a flawed and unreliable QSAR model.

Table 2: Statistical Parameters for Evaluating QSAR Model Performance This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated R² | Q² or R²_cv | Assesses the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²_pred | Evaluates the model's ability to predict the activity of a test set. | > 0.5 |

| Root Mean Square Error | RMSE | Indicates the deviation between predicted and observed values. | As low as possible |

In the context of this compound, a predictive QSAR model could guide the synthesis of more potent analogues. For example, if a model indicated that increased hydrophobicity in a certain region of the molecule enhances activity, derivatives with more lipophilic substituents could be designed. However, any predictions made by such a model would need to be validated through experimental testing.

Mechanistic Investigations of N Ethyl 4 Fluoro N Phenylbenzenesulfonamide S Biological Interactions

Enzyme Inhibition Profiles and Kinetic Characterization of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

No studies detailing the inhibitory effects of this compound on any enzyme, including carbonic anhydrases, glyoxalase I, AXL kinase, or Nav1.7, were identified. Consequently, data on its isozyme specificity, mechanisms of inhibition, and in vitro enzyme kinetics are not available.

Carbonic Anhydrase (CA) Isozyme Inhibition Studies

There is no published research on the interaction between this compound and any of the carbonic anhydrase isozymes.

Investigation of Other Relevant Enzyme Targets and Mechanisms of Inhibition (e.g., Glyoxalase I, AXL Kinase, Nav1.7)

Scientific literature lacks any investigation into the inhibitory activity of this compound against glyoxalase I, AXL kinase, or the Nav1.7 sodium channel.

In Vitro Enzyme Kinetics and Inhibition Mechanisms

As no enzyme inhibition has been reported, there are no available data on the in vitro kinetics or the specific mechanisms of enzyme inhibition for this compound.

Cellular Target Identification and Pathway Modulation by this compound

There is no information available from cellular studies to identify the specific molecular targets of this compound or to elucidate how it may modulate cellular pathways.

Mechanisms of Action at the Molecular and Cellular Level (e.g., phospholipase C activation, apoptosis induction, cytokine modulation)

No research has been published detailing the effects of this compound on molecular or cellular processes such as the activation of phospholipase C, the induction of apoptosis, or the modulation of cytokine expression.

Cell-Based Assays for Mechanistic Elucidation (excluding direct therapeutic efficacy)

No cell-based assays have been reported in the scientific literature to investigate the mechanism of action of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of N-Substitution (e.g., ethyl, phenyl) on Biological Potency and Selectivity

The nature of the substituents on the sulfonamide nitrogen atom is a critical determinant of a molecule's biological activity. In this compound, the nitrogen is disubstituted with both an alkyl (ethyl) and an aryl (phenyl) group. This arrangement has several implications for potency and selectivity.

The presence of two substituents on the nitrogen atom means the sulfonamide group lacks an acidic proton, which can alter its binding mode compared to primary or secondary sulfonamides that can act as hydrogen bond donors. The properties of the specific substituents, ethyl and phenyl, modulate the compound's physicochemical profile:

The combination of a small, flexible alkyl group and a larger, rigid aryl group provides a unique steric and electronic profile. This balance influences how the molecule fits into a receptor or enzyme active site, thereby affecting its potency and its ability to selectively bind to the intended target over other proteins. nih.gov Modifications of these N-substituents, such as altering the length of the alkyl chain or changing the substitution pattern on the phenyl ring, are common strategies to fine-tune the biological activity of benzenesulfonamide (B165840) derivatives. nih.govresearchgate.netpowertechjournal.com

Table 1: General Impact of N-Substitution on Benzenesulfonamide Activity

| N-Substituent Type | General Effect on Lipophilicity | Steric Profile | Potential Binding Interactions | Common Impact on Potency/Selectivity |

|---|---|---|---|---|

| Small Alkyl (e.g., Ethyl) | Increases | Low steric hindrance, flexible | Hydrophobic interactions | Can improve membrane permeability and fit into small hydrophobic pockets. nih.gov |

| Aryl (e.g., Phenyl) | Significantly Increases | High steric hindrance, rigid | Hydrophobic, π-π stacking | Can confer selectivity and potency through specific aromatic interactions. researchgate.net |

| Hydrogen (Primary/Secondary Sulfonamide) | Lower compared to substituted | Minimal | Hydrogen bond donor/acceptor | Crucial for binding to targets like zinc metalloenzymes (e.g., carbonic anhydrases). nih.gov |

Role of Fluorine Substitution on Molecular Recognition and Activity

The substitution of hydrogen with fluorine is a widely used strategy in drug design due to fluorine's unique properties. nih.gov In this compound, the fluorine atom is located at the para-position of the benzenesulfonamide ring. This specific placement can profoundly influence the molecule's biological activity through several mechanisms. dntb.gov.uaresearchgate.net

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and modify the electronic character of the aromatic ring. This can influence how the molecule interacts with its biological target. nih.govpsychoactif.org

Metabolic Stability: The carbon-fluorine bond is very strong. Placing a fluorine atom at the para-position can block potential sites of metabolic oxidation (e.g., para-hydroxylation) by cytochrome P450 enzymes. This often increases the metabolic stability and half-life of the compound. nih.govselvita.com

Binding Interactions: A fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and halogen bonds. These interactions can enhance the binding affinity of the molecule to its target protein, thereby increasing its potency. researchgate.net

Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within the body. dntb.gov.uaresearchgate.net This property is crucial for reaching the intended biological target.

The strategic placement of fluorine can therefore improve multiple pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic profile. nih.govnih.gov

Table 2: Physicochemical and Biological Effects of Fluorine Substitution

| Property Influenced | Effect of Fluorine Substitution | Mechanistic Implication |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidation (e.g., para-hydroxylation). nih.gov | Increases drug half-life and bioavailability. |

| Binding Affinity | Can form hydrogen bonds, halogen bonds, or other electrostatic interactions. researchgate.net | Enhances potency by strengthening drug-receptor interactions. |

| Lipophilicity | Increases the overall hydrophobicity of the molecule. dntb.gov.ua | Can improve membrane permeability and tissue distribution. |

| Electronic Profile | Acts as a strong electron-withdrawing group. psychoactif.org | Modulates the pKa of the molecule and the charge distribution of the aromatic ring, affecting target recognition. |

Modifications of the Benzenesulfonamide Core and Their Mechanistic Implications

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.net It is particularly known for its ability to act as a zinc-binding group in various metalloenzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net The primary sulfonamide group (-SO₂NH₂) is essential for this interaction. While this compound is a tertiary sulfonamide and cannot bind to zinc in the same manner, the benzenesulfonamide core remains a critical structural element for orienting the N-substituents for interaction with a target.

Modifications to this core structure are a key area of SAR studies with significant mechanistic implications:

Altering Ring Substituents: Moving the fluorine atom to the ortho- or meta-position, or replacing it with other groups (e.g., chloro, methyl, methoxy), can drastically alter the electronic properties and steric profile of the ring. nih.gov This can change the molecule's binding mode and selectivity. For instance, different substitution patterns on the benzenesulfonamide ring can lead to isoform-specific inhibition of enzymes like carbonic anhydrase. nih.gov

Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine). Such changes modify the geometry, electronic distribution, and hydrogen-bonding capacity of the core, potentially redirecting the molecule to new biological targets or altering its mechanism of action.

Scaffold Hopping/Elaboration: The benzenesulfonamide core can be fused with or linked to other cyclic structures, such as thiazole, triazine, or coumarin (B35378) moieties. nih.govnih.govnih.gov This strategy is often used to create hybrid molecules that target multiple pathways or to enhance affinity and selectivity for a specific target by engaging additional binding pockets. These modifications can lead to novel mechanisms of action, such as the inhibition of protein-protein interactions or targeting different classes of enzymes. nih.govresearchgate.netrsc.org

Such modifications underscore the versatility of the benzenesulfonamide core in medicinal chemistry, allowing for the development of compounds with diverse and highly specific biological activities. researchgate.netrsc.org

Table 3: Examples of Benzenesulfonamide Core Modifications and Their Mechanistic Consequences

| Core Modification | Example from Literature | Mechanistic Implication |

|---|---|---|

| Addition of a Thiazolone Ring | Aryl thiazolone-benzenesulfonamides | Leads to selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in tumors. nih.govresearchgate.netrsc.org |

| Incorporation of a 1,3,5-Triazine Moiety | Fluorinated 1,3,5-triazinyl sulfonamides | Inhibition of β-carbonic anhydrases from bacterial pathogens like Mycobacterium tuberculosis. nih.gov |

| Attachment of a Coumarin Moiety | Sulfonamide-coumarin hybrids | Can result in compounds with dual activities, such as antibacterial and radical scavenging properties. nih.gov |

| Varying Phenyl Ring Substituents | Benzenesulfonamides with different tail groups | Modulates isoform specificity for carbonic anhydrases by interacting with different residues in the active site. nih.gov |

Emerging Research Applications and Future Directions for N Ethyl 4 Fluoro N Phenylbenzenesulfonamide

Exploration of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide as a Molecular Probe for Biological Systems

The development of molecular probes is crucial for dissecting complex biological processes. The structural characteristics of this compound make it an intriguing candidate for development into such a tool. The sulfonamide group is a key pharmacophore in many biologically active molecules, suggesting it could mediate interactions with protein targets. nih.gov

Future research could focus on modifying the this compound scaffold to create probes for target identification and imaging. For instance, the phenyl group could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. Such derivatives would enable researchers to visualize the subcellular localization of the compound or to isolate its binding partners from cell lysates. This approach has been successfully used with other sulfonamide-containing molecules to develop fluorescent probes for tumor imaging. mdpi.comnih.gov

Another avenue of exploration is the use of the fluorine atom for ¹⁹F NMR-based screening and mechanistic studies. The single fluorine atom provides a sensitive NMR handle to monitor the binding of the molecule to a target protein, offering insights into binding kinetics and conformational changes. Furthermore, while the fluoro group in this compound is relatively inert, related sulfonyl fluorides have been developed as covalent chemical probes that react with specific amino acid residues in proteins, allowing for stable target labeling and identification. rsc.orgresearchgate.net

Development of this compound as a Chemical Tool for Investigating Cellular Pathways

Given the broad biological activities of sulfonamides, this compound could serve as a valuable chemical tool for pathway discovery and validation. icm.edu.plijpsjournal.com Sulfonamides are known to modulate a variety of cellular signaling pathways, including those involved in cancer cell proliferation and inflammation. acs.org For example, some sulfonamide analogues have been shown to induce G0/G1 cell cycle arrest and inhibit cancer cell migration by modulating pathways such as the JNK and p38 MAPK signaling cascades. acs.org

A primary step would be to screen this compound against a panel of cell lines to identify any effects on cell viability, proliferation, or morphology. Should any significant activity be observed, further studies could elucidate the underlying mechanism. For instance, if the compound inhibits the growth of a cancer cell line, transcriptomic or proteomic analyses could be employed to identify the cellular pathways it perturbs.

Moreover, the compound could be used in chemoproteomic approaches to identify its direct molecular targets. This would involve creating a derivative of this compound that can be used to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry. Identifying the target protein(s) would provide a direct link to the cellular pathways modulated by the compound and could uncover novel regulatory mechanisms or therapeutic targets.

Strategic Design of this compound Analogues for Enhanced Mechanistic Insights

Once an interesting biological activity is identified for this compound, the strategic design and synthesis of analogues would be a critical next step to gain deeper mechanistic insights and to develop more potent and selective molecules. This process, known as a Structure-Activity Relationship (SAR) study, involves systematically modifying the structure of the parent compound and assessing how these changes affect its biological activity. nih.govnih.gov

For this compound, an SAR campaign could explore modifications at several key positions:

The N-ethyl group: This could be replaced with other alkyl or functionalized chains to probe the size and nature of the binding pocket.

The N-phenyl group: Substituents could be introduced on this ring to explore electronic and steric effects on binding.

The 4-fluoro substituent: The fluorine could be moved to other positions on the benzenesulfonamide (B165840) ring, or replaced with other halogens or electron-withdrawing/donating groups to fine-tune the electronic properties of the sulfonamide core.

A hypothetical SAR study is outlined in the table below, illustrating how modifications to the parent structure could be correlated with a hypothetical biological activity, such as the inhibition of a target enzyme.

| Compound | R1 (N-substitution) | R2 (N-aryl substitution) | R3 (Benzenesulfonamide substitution) | Hypothetical IC₅₀ (µM) |

| This compound | Ethyl | H | 4-Fluoro | 10 |

| Analogue 1 | Methyl | H | 4-Fluoro | 25 |

| Analogue 2 | Propyl | H | 4-Fluoro | 8 |

| Analogue 3 | Ethyl | 4-Methoxy | 4-Fluoro | 5 |

| Analogue 4 | Ethyl | 4-Chloro | 4-Fluoro | 15 |

| Analogue 5 | Ethyl | H | 4-Chloro | 12 |

| Analogue 6 | Ethyl | H | H | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

By synthesizing and testing such a series of analogues, researchers could build a detailed model of how this compound interacts with its biological target, paving the way for the design of highly optimized molecules for specific applications.

Integration of this compound Research with Advanced Screening Technologies

The exploration of a novel compound like this compound would be greatly accelerated by its integration into advanced screening platforms. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity, and could be the first step in identifying a function for this compound. nih.govresearchgate.net

As a compound with a unique substitution pattern, it could be a valuable addition to chemical libraries used in HTS campaigns. A typical HTS workflow for this compound might involve the steps outlined in the table below.

| Screening Stage | Technology Used | Objective |

| Primary Screen | Automated liquid handling and plate readers (e.g., fluorescence, luminescence) | Identify initial "hits" from a large library of compounds (including this compound) against a specific target or cell-based assay. |

| Hit Confirmation | Re-testing of primary hits in the same assay | Confirm the activity of the initial hits and eliminate false positives. |

| Dose-Response Analysis | Serial dilution of confirmed hits and re-testing | Determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds. |

| Secondary/Orthogonal Assays | Different assay formats (e.g., biochemical vs. cell-based) | Validate the activity of the hits in a different biological context and filter out assay-specific artifacts. |

| Selectivity Profiling | Screening against a panel of related targets | Determine the specificity of the active compounds for the intended target. |

This table outlines a hypothetical HTS cascade and does not represent actual experimental data.

Beyond initial hit discovery, High-Content Screening (HCS) could be employed to gain more detailed information about the cellular effects of this compound. HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a "fingerprint" of the compound's effects on the cell. This could reveal unexpected phenotypes and suggest novel mechanisms of action, opening up new avenues of research for this and related molecules.

Q & A

Q. What are the optimal synthetic conditions for N-ethyl-4-fluoro-N-phenylbenzenesulfonamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. Key parameters include:

- Bases : Sodium hydroxide or triethylamine to deprotonate intermediates and facilitate sulfonamide bond formation .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .

- Temperature : Controlled conditions (e.g., 0–25°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization for isolating the product.

Experimental Design Tip : Use kinetic studies to optimize reaction time and reagent stoichiometry.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and purity .

- FT-IR : For identifying sulfonamide (S=O) and aryl fluoride (C-F) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) to resolve molecular geometry and confirm stereochemistry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition efficacy) may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems.

- Structural heterogeneity : Polymorphs or impurities affecting activity.

Resolution Strategies : - Dose-response studies : Establish EC₅₀ values under standardized conditions.

- Structural validation : Compare crystallographic data (e.g., bond angles, torsion) with bioactive conformations .

- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding .

Q. What methodologies assess the stability of this compound under experimental conditions?

- Methodological Answer : Stability is critical for reproducibility in biological or synthetic applications.

- Stress Testing :

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Photostability : Expose to UV-Vis light and track changes in UV absorbance spectra.

Data Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can computational modeling guide structural modifications to enhance target binding?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity .

- MD Simulations : Analyze binding pocket dynamics to identify rigid or flexible regions for functionalization.

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may result from:

- Crystallographic Artifacts : Twinning or poor data resolution.

- Conformational Flexibility : Rotatable bonds leading to multiple stable states.

Resolution Steps : - Data Validation : Use checkCIF (via IUCr) to identify outliers .

- Hirshfeld Surface Analysis : Compare intermolecular interactions across datasets .

- Temperature-Dependent Crystallography : Collect data at 100 K and room temperature to assess flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.